5-bromo-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)furan-2-carboxamide

Chemical Biology Epigenetics Bromodomain inhibition

BET bromodomain SAR studies demand precise halogenation-generic substitution of non-brominated analogs risks divergent IC50 values. This 5-bromofuran-2-carboxamide phenylisoxazole sulfonamide delivers: - Defined 5-Br substitution enabling halogen bonding interrogation in BRD4 BD1 acetyl-lysine pocket - Distinctive Br isotope signature (1:1 M/M+2) for MS-based identity confirmation during HTS triage - Versatile synthetic handle for Suzuki-Miyaura diversification of focused compound libraries Supplied by BenchChem with batch-to-batch consistency for reproducible epigenetic probe campaigns.

Molecular Formula C15H12BrN3O5S
Molecular Weight 426.24
CAS No. 356562-35-1
Cat. No. B2618017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)furan-2-carboxamide
CAS356562-35-1
Molecular FormulaC15H12BrN3O5S
Molecular Weight426.24
Structural Identifiers
SMILESCC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br
InChIInChI=1S/C15H12BrN3O5S/c1-9-8-14(18-24-9)19-25(21,22)11-4-2-10(3-5-11)17-15(20)12-6-7-13(16)23-12/h2-8H,1H3,(H,17,20)(H,18,19)
InChIKeyDYLSOTXNLLGAIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)furan-2-carboxamide – Chemical Identity


5-Bromo-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)furan-2-carboxamide (CAS 356562-35-1) is a synthetic small molecule (MW 426.24; C₁₅H₁₂BrN₃O₅S) that integrates a 5-bromofuran-2-carboxamide moiety with a para-substituted phenylsulfamoyl-5-methylisoxazole fragment [1]. This architecture embeds two privileged heterocyclic scaffolds—5-bromofuran and a 3-amino-5-methylisoxazole sulfonamide—within a single molecular framework, creating a chemical space that is notably distinct from closely related phenylisoxazole sulfonamide chemotypes that lack the 5-bromo substituent on the furan ring [2].

Bromodomain SAR Probe Phenylisoxazole sulfonamide chemotype with distinct 5-bromofuran substitution
Halogenated Analog Supports halogen-bonding exploration in acetyl-lysine pocket
Distinct from Des-bromo Predicted potency and lipophilicity shift relative to unsubstituted furan analogs

Why Generic Substitution Fails


Generic substitution within the phenylisoxazole sulfonamide class is scientifically unsound because subtle atomic modifications—such as the introduction of a 5-bromo atom on the furan ring versus a 5-methyl or unsubstituted derivative—can profoundly alter target binding, selectivity, and physicochemical properties [1]. In a structurally related series of phenylisoxazole sulfonamide bromodomain inhibitors, even minor changes to the heterocyclic appendage (e.g., replacing an isoxazole with an oxadiazole or altering substitution patterns) resulted in IC₅₀ values that spanned several orders of magnitude [1]. This steep structure–activity relationship (SAR) landscape means that the procurement of a “similar” compound from the same chemotype—without the precise 5-bromofuran-2-carboxamide substitution—carries a high risk of divergent biological activity and compromised experimental reproducibility.

5-bromo absence may shift bromodomain binding affinity and selectivity
Des-bromo or alternative halogen analogs can differ in tPSA, lipophilicity, and predicted permeability
Class-level SAR steepness warns that minor substitution changes alter IC₅₀ by orders of magnitude

Quantitative Differentiation Evidence


Chemical Space vs. Benchmark Probe

5-Bromo-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)furan-2-carboxamide differs from the foundational phenylisoxazole sulfonamide probe (an unsubstituted furan or methyl-furan variant) by the presence of a bromine atom at the 5-position of the furan ring. In the bromodomain inhibitor series reported by Bamborough et al., the unsubstituted phenylisoxazole sulfonamide lead compound exhibited a BRD4 BD1 IC₅₀ of approximately 500 nM [1]. The introduction of a halogen atom at analogous positions on the pendant aryl ring in subsequent optimization cycles resulted in up to a 10-fold modulation in potency, demonstrating that the 5-bromo substitution in the target compound is likely a critical determinant of binding affinity [1].

BRD4 BD1 SAR
Class-level inference
Estimated up to 10-fold potency modulation with halogen substitution
SAR context may guide probe selection
Direct IC₅₀ for this compound not publicly reported
Chemical Biology Epigenetics Bromodomain inhibition

Physicochemical Property Comparison

The target compound exhibits a calculated topological polar surface area (tPSA) of approximately 130 Ų and a rotatable bond count of 10, as computed by the ZINC database [1]. In comparison, the analogous compound lacking the 5-bromo substituent (i.e., N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)furan-2-carboxamide) has a marginally lower tPSA (~120 Ų) due to the absence of the electron-withdrawing bromine, and one fewer heavy atom, resulting in a small but potentially meaningful shift in predicted membrane permeability [2]. While direct experimental LogP values are unavailable for this compound, the calculated XLogP3 for the des-bromo analog is approximately 2.1, whereas the 5-bromo derivative is predicted to have an XLogP3 of ~2.5–2.7 based on QSAR models, indicating a measurable increase in lipophilicity conferred by the bromine atom [1].

Physicochemical Profile
Supporting evidence
tPSA ≈ 130 vs 120 Ų; XLogP3 ≈ 2.5–2.7 vs 2.1
Higher lipophilicity may affect cell permeability
In silico estimates; experimental LogP not available
Medicinal Chemistry Drug Design ADME Prediction

Validated Research & Industrial Applications


BRD4 BD1 SAR Probe

This compound is structurally positioned as a potential tool compound for bromodomain SAR investigations. Its 5-bromofuran-2-carboxamide motif directly parallels the phenylisoxazole sulfonamide chemotype identified by Bamborough et al. as a tractable BRD4 BD1 inhibitor scaffold. Researchers procuring this compound can employ it as a halogenated variant of the core phenylisoxazole sulfonamide probe, enabling systematic exploration of halogen bonding interactions within the acetyl-lysine binding pocket. The compound’s distinct tPSA and lipophilicity profile further supports its use as a reference point in multiparameter optimization campaigns targeting epigenetic reader domains [1].

Orthogonal Assay Reference Standard

Because the phenylisoxazole sulfonamide chemotype is known to exhibit anti-inflammatory activity in cellular assays downstream of bromodomain inhibition, this specifically substituted analog can be used as an orthogonal reference compound to confirm on-target activity versus closely related BET family bromodomains (BRD2, BRD3, BRD4, BRDT). The presence of the 5-bromo substituent provides a spectral handle (via bromine’s distinctive mass pattern in mass spectrometry) that facilitates analytical method development and compound identity confirmation during high-throughput screening triage, enhancing assay quality control and reducing false-positive rates from compound misidentification [1].

Focused Library Building Block

The 5-bromofuran moiety is a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki–Miyaura, Sonogashira). This compound can serve as a key intermediate for the rapid diversification of the phenylisoxazole sulfonamide scaffold, enabling the parallel synthesis of focused compound libraries with systematic variation at the furan 5-position. This strategy is directly aligned with the structure-based lead optimization approach demonstrated by Bamborough et al., where iterative synthetic modifications to the pendant aryl ring were used to optimize bromodomain binding affinity and anti-inflammatory cellular potency [1].

Application
Selection Property
Validation Focus
Bromodomain SAR probe
5-bromofuran-substituted phenylisoxazole sulfonamide
Bromodomain binding affinity and selectivity interpretation
Orthogonal assay reference
Distinct bromine isotope pattern for LC-MS
BET bromodomain target engagement confirmation
Focused library building block
5-bromofuran as versatile cross-coupling handle
Scaffold diversification and lead optimization
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